N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide
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Overview
Description
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity . They have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The carbon at the 2nd position of the benzothiazole ring is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position can induce significant changes in the biological activity of compounds .Scientific Research Applications
Therapeutic Agent Development
Anti-inflammatory and Wound Healing Properties
Compounds containing the benzothiazole moiety, specifically those combining a benzisothiazole and 4-thiazolidinone framework, have been designed and synthesized for their potential in affecting the inflammatory/oxidative process. These compounds, particularly a derivative identified as having a 4-carboxyphenyl substituent, exhibited significant anti-inflammatory and potential wound healing effects by inhibiting matrix metalloproteinases (MMPs) at nanomolar levels (Incerti et al., 2018).
Antimicrobial and Antifungal Activities
Derivatives of N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide have demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and some level of antimicrobial action (Zablotskaya et al., 2013).
Material Science and Sensor Development
White Light Emission
Benzothiazole derivatives have been investigated for their luminescent properties, specifically their application in white light emission. Through the doping of these compounds into a polymer matrix at certain proportions, researchers achieved an emission that lies at the saturated white-light region, demonstrating their utility in the simple fabrication of white-light emitting devices (Lu et al., 2017).
Biomedical Imaging
Tumor Hypoxia Markers
Novel nitroimidazole-based thioflavin-T derivatives containing the benzothiazole group were synthesized and evaluated as tumor hypoxia markers. These compounds showed potential in localizing in tumors and were highlighted for their ability to differentiate between hypoxic and aerobic cells, providing a basis for their application in nuclear medicine and biology (Li et al., 2005).
Cerebral Ischemia Markers
The utility of nitroimidazole-based thioflavin-T derivatives as cerebral ischemia markers has been explored. These compounds demonstrated good permeation through the intact blood-brain barrier, high initial brain uptake, and rapid washout, making them suitable candidates for noninvasive methods of demonstrating cerebral ischemia (Chu et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-2-15(19)17-12-8-4-3-7-11(12)16-18-13-9-5-6-10-14(13)20-16/h3-10H,2H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCKGKOZXDVGDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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